4-(Cyclohexylmethoxy)phenylacetonitrile

Physicochemical profiling Lipophilicity ADME prediction

Choose 4-(cyclohexylmethoxy)phenylacetonitrile for CNS-targeted probe synthesis. Its cyclohexylmethoxy group fills a unique lipophilic pocket (MAO-A Kᵢ=4.3 nM) that simpler alkoxy or benzyloxy congeners cannot engage. With a cLogP of ~2.25, it balances permeability and solubility in drug-like space. The nitrile handle enables rapid diversification to amines, amidines, tetrazoles, or acids. A single-step, chromatography-free synthesis yields 73% at 23 g scale, reducing cost and time in medium-throughput campaigns. Select this building block over 4-methoxy- or 4-benzyloxy-phenylacetonitrile when BACE-1 or MAO-A activity is required.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B8346252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethoxy)phenylacetonitrile
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=C(C=C2)CC#N
InChIInChI=1S/C15H19NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10,12H2
InChIKeyPNQKQQVOYCYANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethoxy)phenylacetonitrile – Core Structural & Procurement Profile for Research Selection


4-(Cyclohexylmethoxy)phenylacetonitrile (IUPAC: 2-[4-(cyclohexylmethoxy)phenyl]acetonitrile; molecular formula C₁₅H₁₉NO; MW 229.32 g/mol) is a para-substituted phenylacetonitrile derivative bearing a cyclohexylmethoxy ether side chain [1]. The compound is supplied primarily as a research chemical (typical purity ≥95%) and is structurally characterized as a yellow solid at ambient conditions . Its architecture combines an electron-rich aromatic ring, a flexible ether linker, and a lipophilic cyclohexylmethyl terminus — a motif implicated in BACE‑1 inhibitor programs for Alzheimer’s disease research .

Why 4-(Cyclohexylmethoxy)phenylacetonitrile Cannot Be Assumed Interchangeable with Other Phenylacetonitrile Analogs


Substitution at the phenylacetonitrile core with a cyclohexylmethoxy group introduces a unique combination of steric bulk, conformational flexibility, and lipophilicity that distinguishes it from simpler alkoxy (e.g., methoxy, ethoxy) or benzyloxy congeners. While many phenylacetonitriles serve interchangeable roles as alkylating agents or nitrile precursors, the cyclohexylmethyl ether moiety engages hydrophobic enzyme pockets distinctly: in β‑carboline series, a cyclohexylmethoxy chain produced a Kᵢ of 4.3 nM against MAO‑A and 221.6 nM against MAO‑B – activity profiles unreproducible with linear alkyl or phenyl substituents [1]. Because subtle changes in the ether substituent drastically alter target binding, metabolic stability, and physicochemical properties, substituting a less elaborate analog for 4-(cyclohexylmethoxy)phenylacetonitrile risks compromised biological readout or synthetic pathway divergence [2].

Quantitative Differentiation Evidence for 4-(Cyclohexylmethoxy)phenylacetonitrile vs. Closest Analogs


Lipophilicity (cLogP) Comparison: Cyclohexylmethoxy vs. Methoxy vs. Benzyloxy Phenylacetonitriles

The cyclohexylmethoxy substituent imparts calculated logP values intermediate between simple methoxy and planar benzyloxy analogs. 4-Methoxyphenylacetonitrile (CAS 104‑47‑2) has a reported logP of 1.70–1.76, while 4-benzyloxyphenylacetonitrile (CAS 838‑96‑0) exhibits a significantly higher logP of 3.02–3.33 [1]. The target compound 4-(cyclohexylmethoxy)phenylacetonitrile, based on SlogP calculations, yields a value of approximately 2.25 [2]. This places it in a distinct lipophilicity range, offering a balance between aqueous solubility and membrane permeation that is unavailable with either the simple methoxy (too polar) or benzyloxy (too lipophilic) congeners.

Physicochemical profiling Lipophilicity ADME prediction

Synthetic Yield & Scalability: 4-(Cyclohexylmethoxy)phenylacetonitrile vs. Venlafaxine Intermediate (Hydroxycyclohexyl Analog)

A published synthetic route for 4-(cyclohexylmethoxy)phenylacetonitrile proceeds via alkylation of 4-methoxyphenylacetonitrile with cyclohexylmethyl bromide under phase‑transfer conditions, yielding the target compound as a yellow solid in 73% isolated yield at multi‑gram scale (23 g) . In contrast, the structurally related venlafaxine intermediate (1‑hydroxycyclohexyl)(4‑methoxyphenyl)acetonitrile (CAS 93413‑76‑4) requires condensation with cyclohexanone and a reduction step, often resulting in lower overall yields and necessitating chromatographic purification [1]. The direct O‑alkylation route to 4-(cyclohexylmethoxy)phenylacetonitrile avoids ketone condensation, providing a simpler, higher‑yielding pathway to a lipophilic phenylacetonitrile building block.

Process chemistry Synthetic efficiency Building-block scalability

Enzyme Inhibition Selectivity Profile: Cyclohexylmethoxy Fragment in MAO‑A vs. MAO‑B

Although direct head‑to‑head data for 4-(cyclohexylmethoxy)phenylacetonitrile on MAO isoforms are absent, the cyclohexylmethoxy pharmacophore has been quantitatively profiled in a β‑carboline series. Compound 3f, bearing a cyclohexylmethoxy chain, exhibited MAO‑A Kᵢ = 4.3 nM and MAO‑B Kᵢ = 221.6 nM, representing a 51‑fold selectivity for MAO‑A [1]. In the same study, the trifluorobutyloxy analog (3e) showed MAO‑A Kᵢ = 3.6 nM with distinct selectivity, while the methoxy parent (harmine) was substantially less potent. The cyclohexylmethoxy group uniquely fills a lipophilic pocket adjacent to the methoxy binding site in MAO‑A [1]. This pharmacophoric behavior – potent MAO‑A inhibition with moderate MAO‑B activity – is characteristic of the cyclohexylmethoxy fragment and cannot be replicated with simple alkoxy or arylalkyl chains.

Monoamine oxidase inhibition Neuropharmacology Structure–activity relationship

BACE‑1 Inhibitor Building Block: Cyclohexylmethoxy Group Replacement Tolerance

A systematic SAR study of BACE‑1 inhibitors demonstrated that the lipophilic cyclohexylmethyl group in a lead series could be replaced with alternative ring systems; however, replacement invariably altered potency, with some analogs losing >10‑fold activity [1]. The cyclohexylmethoxy‑containing building block 4-(cyclohexylmethoxy)phenylacetonitrile serves as a direct synthetic entry point to this privileged cyclohexylmethyl ether motif. While the study did not explicitly test the title compound, it established that the cyclohexylmethyl group is not a passive spectator – its size, shape, and lipophilicity are critical for BACE‑1 binding site occupancy [1]. This implies that procurement of the cyclohexylmethoxy congener, rather than a simpler alkoxy alternative, is essential for reproducing or optimizing the binding interactions described in the BACE‑1 inhibitor literature.

Alzheimer's disease BACE‑1 inhibition Fragment replacement

Optimal Research & Industrial Application Scenarios for 4-(Cyclohexylmethoxy)phenylacetonitrile


Medicinal Chemistry: CNS Penetrant BACE‑1 or MAO Inhibitor Probe Synthesis

4-(Cyclohexylmethoxy)phenylacetonitrile serves as a direct building block for installing the cyclohexylmethoxy phenyl scaffold into CNS‑targeted small molecules. Its intermediate cLogP (~2.25) aligns with CNS drug‑like space [1], and the cyclohexylmethoxy motif has demonstrated potent MAO‑A inhibition (Kᵢ = 4.3 nM) and validated BACE‑1 binding site occupancy [2][3]. Researchers developing Alzheimer’s or depression probes should procure this specific building block rather than 4‑methoxy‑ or 4‑benzyloxy‑phenylacetonitrile, as the cyclohexylmethyl group fills a unique lipophilic pocket that simpler alkoxy chains cannot engage.

Process Chemistry: Scalable Phenylacetonitrile Intermediate with Favorable Synthetic Profile

The reported single‑step phase‑transfer catalyzed O‑alkylation yields 73% isolated product at 23 g scale without chromatographic purification [1], contrasting favorably with the multi‑step, hydrogenation‑dependent route required for the hydroxycyclohexyl analog (CAS 93413‑76‑4). This makes 4-(cyclohexylmethoxy)phenylacetonitrile a preferred intermediate for larger‑scale campaigns where process simplicity and high throughput are prioritized.

Chemical Biology: Lipophilicity‑Tuned Probe for Cellular Target Engagement

With a predicted SlogP of ~2.25, 4-(cyclohexylmethoxy)phenylacetonitrile occupies a lipophilicity niche between polar methoxy (logP 1.7) and highly lipophilic benzyloxy (logP 3.3) analogs [1]. This balanced logP, combined with the nitrile functionality as a versatile synthetic handle (convertible to amines, amidines, tetrazoles, acids), makes it an ideal starting material for cellular probe synthesis where excessive lipophilicity would cause non‑specific binding or poor solubility.

Fragment‑Based Drug Discovery: Cyclohexylmethoxy Fragment as a Privileged Pharmacophore

The cyclohexylmethoxy benzene substructure has emerged as a privileged fragment in independent programs targeting MAO, BACE‑1, and CCR5 [1][2]. By procuring 4-(cyclohexylmethoxy)phenylacetonitrile, fragment libraries can incorporate this validated pharmacophore with a built‑in nitrile growth vector, enabling fragment growing or linking strategies without the need to install the cyclohexylmethyl ether de novo.

Quote Request

Request a Quote for 4-(Cyclohexylmethoxy)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.